4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one
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Overview
Description
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused ring system that includes a pyridine, oxazepine, and benzyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.
Introduction of the Oxazepine Ring: The oxazepine ring is then formed by reacting the pyridine intermediate with appropriate reagents under controlled conditions.
Chlorination and Benzylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazepine ring or other functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- **tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f]
Properties
IUPAC Name |
4-benzyl-8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-7-6-12-14(17-13)20-9-8-18(15(12)19)10-11-4-2-1-3-5-11/h1-7H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMZCQTGVXWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=N2)Cl)C(=O)N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855936 |
Source
|
Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360437-75-7 |
Source
|
Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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